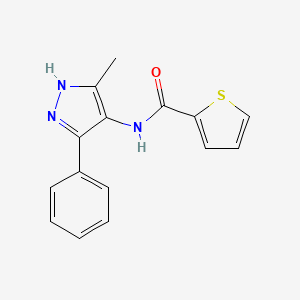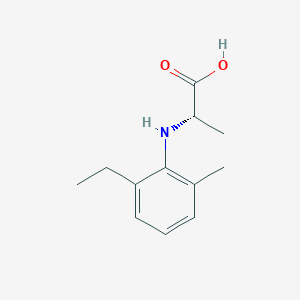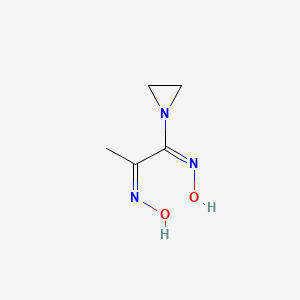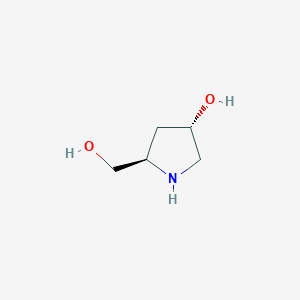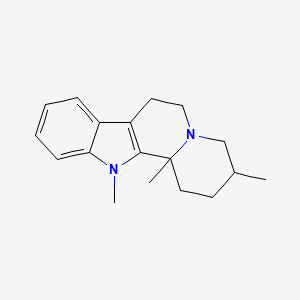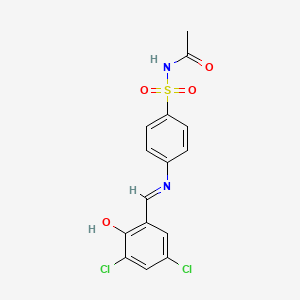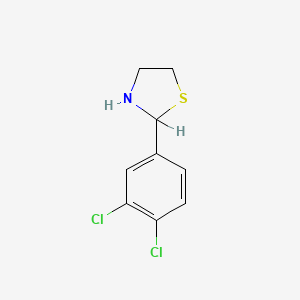
Thiazolidine, 2-(3,4-dichlorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidine, 2-(3,4-dichlorophenyl)- is an organic compound characterized by the presence of a thiazolidine ring attached to a 3,4-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 2-(3,4-dichlorophenyl)- typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Thiazolidine, 2-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Thiazolidine, 2-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Thiazolidine, 2-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest or apoptosis in cancer cells.
Comparación Con Compuestos Similares
- 2-(3,4-Dichlorophenyl)-1,3-thiazole
- 2-(3,4-Dichlorophenyl)-1,3-oxazolidine
- 2-(3,4-Dichlorophenyl)-1,3-imidazolidine
Comparison: Compared to these similar compounds, Thiazolidine, 2-(3,4-dichlorophenyl)- is unique due to the presence of the thiazolidine ring, which imparts distinct chemical reactivity and biological activity. The thiazolidine ring can engage in specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Propiedades
Número CAS |
83522-13-8 |
|---|---|
Fórmula molecular |
C9H9Cl2NS |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
2-(3,4-dichlorophenyl)-1,3-thiazolidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-2-1-6(5-8(7)11)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 |
Clave InChI |
NVLGCFWYNSSLFQ-UHFFFAOYSA-N |
SMILES |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CSC(N1)C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



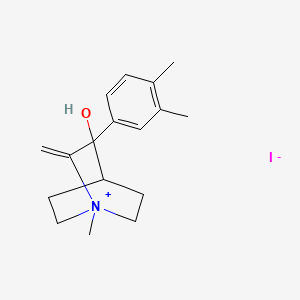
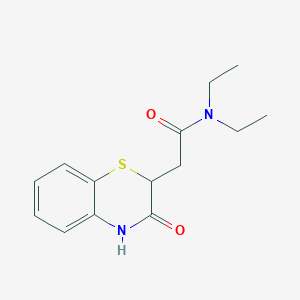
![tert-Butyl [(4-isocyanophenyl)methyl]carbamate](/img/structure/B1660721.png)
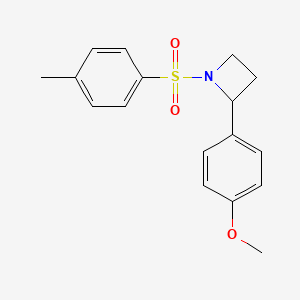
![(1S,5R)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1660726.png)

